Amidinomycin

Description

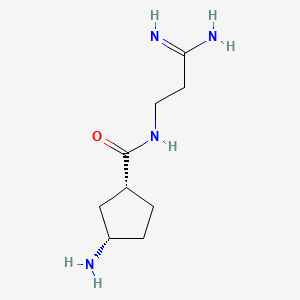

Structure

3D Structure

Properties

CAS No. |

3572-60-9 |

|---|---|

Molecular Formula |

C9H18N4O |

Molecular Weight |

198.27 g/mol |

IUPAC Name |

cis-(1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide |

InChI |

InChI=1S/C9H18N4O/c10-7-2-1-6(5-7)9(14)13-4-3-8(11)12/h6-7H,1-5,10H2,(H3,11,12)(H,13,14)/t6-,7+/m1/s1 |

InChI Key |

YLJXZSWHZFXCDY-RQJHMYQMSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)NCCC(=N)N)N |

Canonical SMILES |

C1CC(CC1C(=O)NCCC(=N)N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amidinomycin; HU 1/68; Myxoviromycin |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Amidinomycin (C9H18N4O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Amidinomycin. The information is compiled from various scientific sources to support research and development efforts in the field of antibiotics.

Chemical Identity and Structure

This compound, also known as Myxoviromycin, is an antibiotic produced by certain strains of Streptomyces bacteria.[1] Its chemical formula is C9H18N4O.[2][3] Key identifiers for this compound are summarized in the table below.

The IUPAC name for this compound is cis-(1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide.[2] Its structure is characterized by a cyclopentane ring, an amino group, an amide linkage, and a terminal guanidino group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3572-60-9[2] |

| PubChem CID | 160703[2] |

| SMILES | C1C--INVALID-LINK--N[2] |

| InChI | InChI=1S/C9H18N4O/c10-7-2-1-6(5-7)9(14)13-4-3-8(11)12/h6-7H,1-5,10H2,(H3,11,12)(H,13,14)/t6-,7+/m1/s1[2] |

| InChIKey | YLJXZSWHZFXCDY-RQJHMYQMSA-N[2] |

A logical diagram illustrating the connectivity of the principal functional groups in this compound is provided below.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in Table 2. These properties are crucial for understanding its pharmacokinetics and for the development of potential drug formulations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 198.27 g/mol | [2] |

| Monoisotopic Mass | 198.14806121 Da | [2] |

| Melting Point | 188-285 °C (decomposition) | [1] |

| XLogP3-AA | -1.6 | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Solubility | Soluble in water; Insoluble in Methanol, Ethanol, Acetone, Ethyl Acetate | [1] |

Biological Activity and Mechanism of Action

This compound exhibits weak antibiotic activity, primarily against Gram-positive bacteria.[1][4][5] While the specific molecular mechanism of action for this compound has not been extensively detailed in the available literature, its chemical structure, particularly the presence of a guanidino group, bears resemblance to aminoglycoside antibiotics.

Aminoglycosides are a well-characterized class of antibiotics that inhibit protein synthesis in bacteria.[4] They bind to the 30S ribosomal subunit, which can lead to mistranslation of mRNA and ultimately, bacterial cell death.[4][6][7] It is hypothesized that this compound may share a similar mechanism of action, interfering with bacterial protein synthesis. However, further experimental validation is required to confirm this hypothesis.

The general mechanism of protein synthesis inhibition by aminoglycosides is depicted in the diagram below.

Experimental Protocols

Protocol: Antimicrobial Susceptibility Testing by Disk Diffusion (Kirby-Bauer Test)

1. Preparation of Inoculum:

- Aseptically select 4-5 well-isolated colonies of the test bacterium from a pure culture on an agar plate.

- Transfer the colonies to a tube containing a suitable broth medium (e.g., Tryptic Soy Broth).

- Incubate the broth culture at 35-37°C until it achieves the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10^8 CFU/mL.

2. Inoculation of Agar Plate:

- Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.

- Press the swab firmly against the inside wall of the tube to remove excess liquid.

- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform coverage.

3. Application of Antibiotic Disks:

- Allow the surface of the agar to dry for 3-5 minutes.

- Using sterile forceps or a disk dispenser, place a paper disk impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

- Gently press the disk to ensure complete contact with the agar.

4. Incubation:

- Invert the plates and incubate at 35-37°C for 18-24 hours.

5. Interpretation of Results:

- After incubation, measure the diameter of the zone of inhibition (the area around the disk with no visible bacterial growth) to the nearest millimeter.

- Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameter to established standards.

The workflow for this experimental protocol is visualized in the diagram below.

Conclusion

This compound is an antibiotic with a unique chemical structure and modest activity against Gram-positive bacteria. While its precise mechanism of action requires further elucidation, its structural similarity to aminoglycosides suggests a potential role in the inhibition of bacterial protein synthesis. The standardized protocols for antimicrobial susceptibility testing provide a reliable framework for evaluating its efficacy and spectrum of activity. This guide serves as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

References

- 1. Antibiotics that target protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of protein synthesis by aminoglycoside antibiotics in polyamine-requiring bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 抗生素对蛋白质合成的抑制作用 [sigmaaldrich.com]

- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of protein synthesis by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.biomol.com [resources.biomol.com]

- 7. researchgate.net [researchgate.net]

- 8. apec.org [apec.org]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

Amidinomycin: A Technical Guide to a Unique Naturally Occurring Aminoglycoside

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Amidinomycin, a naturally occurring antibiotic produced by Streptomyces flavochromogenes, presents a unique molecular scaffold with a spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, consolidating available data on its classification, mechanism of action, and biosynthetic pathway. It is intended to serve as a foundational resource for researchers engaged in antibiotic discovery and development, offering detailed insights into its chemical properties, biological functions, and the experimental methodologies pertinent to its study.

Introduction

This compound is a bioactive compound with the molecular formula C₉H₁₈N₄O and a molecular weight of 198.27 g/mol .[1] While sometimes classified as an aminoglycoside antibiotic, its structure deviates from the typical aminocyclitol-glycoside motif. This distinction suggests a potentially novel mechanism of action and a different spectrum of activity compared to conventional aminoglycosides. This compound has demonstrated a range of biological effects, including weak antibacterial activity, primarily against Gram-positive bacteria, as well as antifungal, antiviral, and antineoplastic properties. This multifaceted activity profile makes it an intriguing candidate for further investigation and potential therapeutic development.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that distinguishes it from classical aminoglycoside antibiotics. A summary of its key chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₄O | [1] |

| Molecular Weight | 198.27 g/mol | [1] |

| Source Organism | Streptomyces flavochromogenes |

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, although the precise mechanisms underlying each are not fully elucidated.

Antibacterial Activity

The antibacterial action of this compound is reported to be weak and primarily directed against Gram-positive bacteria. As an aminoglycoside, its mechanism of action is presumed to involve the inhibition of protein synthesis.[1][2] Aminoglycosides typically bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.[3]

A proposed general mechanism for aminoglycoside action is depicted below:

Antifungal, Antiviral, and Antineoplastic Activities

Beyond its antibacterial properties, this compound has been reported to possess antifungal, antiviral, and antineoplastic activities.

-

Antifungal Mechanism: The antifungal mechanism of action for many antibiotics involves the disruption of the fungal cell membrane, often by targeting ergosterol biosynthesis.[4][5] It is plausible that this compound shares a similar mechanism, though specific studies are required for confirmation.

-

Antiviral Mechanism: Antiviral agents can act at various stages of the viral life cycle, including attachment, entry, replication, and release.[6][7] The precise target of this compound in the viral replication cycle is currently unknown.

-

Antineoplastic Mechanism: Antineoplastic antibiotics often exert their effects by interfering with DNA synthesis and replication in cancer cells.[8][9] This can occur through DNA intercalation, inhibition of topoisomerase, or the generation of reactive oxygen species that cause DNA damage.[8][10] Further research is needed to determine the specific antineoplastic mechanism of this compound.

Biosynthesis

The biosynthesis of antibiotics in Streptomyces species is a complex process involving a series of enzymatic reactions orchestrated by a dedicated gene cluster.[11] While the specific biosynthetic pathway for this compound in Streptomyces flavochromogenes has not been fully elucidated, it is likely to involve a series of enzymes that assemble the unique cyclopentane and amidinoethyl components of the molecule. The general workflow for identifying and characterizing a biosynthetic gene cluster is outlined below.

Experimental Protocols

Detailed experimental protocols for the study of this compound are crucial for reproducible research. The following sections outline general methodologies for key experimental procedures.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.

Protocol:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Isolation and Purification of this compound from Streptomyces flavochromogenes

The isolation and purification of natural products from microbial fermentation broths typically involve multiple chromatographic steps.

Protocol:

-

Fermentation: Streptomyces flavochromogenes is cultured in a suitable liquid medium under optimal conditions for this compound production.

-

Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelia. The supernatant is then subjected to extraction with an appropriate organic solvent (e.g., ethyl acetate, butanol) to partition the antibiotic.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations to purify this compound. This may include:

-

Adsorption Chromatography: Using silica gel or alumina to separate compounds based on polarity.

-

Ion-Exchange Chromatography: To separate molecules based on their net charge.

-

Size-Exclusion Chromatography: To separate molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure compound.

-

-

Characterization: The purified this compound is characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.

The general workflow for this process is as follows:

Conclusion and Future Directions

This compound represents a unique and underexplored naturally occurring antibiotic with a diverse range of biological activities. Its distinct chemical structure suggests the potential for a novel mechanism of action, which warrants further investigation. The lack of comprehensive quantitative data on its efficacy and a detailed understanding of its biosynthesis and mechanisms of action highlight significant areas for future research. Elucidation of the this compound biosynthetic gene cluster could enable the use of synthetic biology approaches to generate novel analogs with improved potency and a broader spectrum of activity. In-depth studies into its antifungal, antiviral, and antineoplastic properties may reveal new therapeutic applications for this intriguing molecule. This technical guide serves as a call to the scientific community to further explore the potential of this compound as a lead compound for the development of new therapeutic agents.

References

- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. researchgate.net [researchgate.net]

- 8. Antineoplastic antibiotic | Cancer Treatment, Chemotherapy & Immunosuppression | Britannica [britannica.com]

- 9. longdom.org [longdom.org]

- 10. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 11. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Amidinomycin in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidinomycin, a unique antibiotic with a distinctive guanidino-functionalized structure, has been isolated from Streptomyces species. Despite its discovery decades ago, the biosynthetic pathway of this intriguing molecule remains unelucidated. This technical guide provides a comprehensive overview of a putative biosynthetic pathway for this compound, constructed through chemoinformatic analysis of its structure and by drawing parallels with known biosynthetic pathways of analogous compounds in Streptomyces. We present a hypothetical biosynthetic gene cluster (BGC), propose the functions of key enzymes, and offer representative experimental protocols for the future elucidation of this pathway. This document aims to serve as a foundational resource for researchers dedicated to natural product biosynthesis and the development of novel antibiotics.

Introduction

Streptomyces, a genus of Gram-positive bacteria, is a prolific source of a vast array of bioactive secondary metabolites, including a majority of the clinically utilized antibiotics.[1][2] The genetic blueprints for the production of these complex molecules are encoded in biosynthetic gene clusters (BGCs), which orchestrate the assembly of unique chemical scaffolds.[3][4] this compound, first isolated from a Streptomyces species in 1957, is an antibiotic characterized by a cis-1,3-diaminocyclopentane carboxamide core linked to a guanidinated propylamine moiety.[5][6] While its chemical structure is known, the enzymatic machinery responsible for its synthesis has yet to be reported in scientific literature. Understanding the biosynthesis of this compound is crucial for several reasons: it can unveil novel enzymatic mechanisms, provide tools for the bioengineering of new and improved antibiotics, and expand our knowledge of the metabolic diversity within Streptomyces.

This guide proposes a plausible biosynthetic pathway for this compound, leveraging existing knowledge of non-ribosomal peptide synthetase (NRPS) and other enzyme-catalyzed reactions prevalent in Streptomyces. We will dissect the likely precursor molecules, the key enzymatic transformations, and the putative genetic organization of the responsible BGC.

Proposed Biosynthesis of this compound

The biosynthesis of this compound is hypothesized to originate from primary metabolic precursors and proceed through a series of enzymatic modifications. The core structure suggests the involvement of enzymes for amino acid activation, modification, and peptide bond formation, characteristic of NRPS-mediated pathways.

Precursor Molecules

The chemical structure of this compound (C9H18N4O) points towards the following primary metabolites as its fundamental building blocks:

-

L-Arginine: The likely donor of the guanidino group.

-

L-Ornithine or a related diamino acid: As a potential precursor to the diaminocyclopentane ring.

-

S-Adenosylmethionine (SAM): Potentially involved in methylation or other modifications, although no methyl groups are present in the final structure.

-

ATP: As an energy source for the activation of precursors.

Hypothetical Biosynthetic Pathway

The proposed pathway can be conceptually divided into three main stages:

-

Formation of the cis-1,3-diaminocyclopentane carboxylic acid (DACC) core.

-

Synthesis of the guanidino-propylamine side chain.

-

Assembly of the final this compound molecule via an amide bond.

A visual representation of this proposed pathway is provided below.

Caption: Proposed biosynthetic pathway of this compound.

Putative Biosynthetic Gene Cluster (BGC)

Based on the proposed pathway, a hypothetical BGC for this compound would likely contain the following key genes:

| Putative Gene | Proposed Function | Homologous Enzymes/Systems in Streptomyces |

| amdA | NRPS-like adenylation (A) domain for DACC activation | A-domains in various NRPS clusters |

| amdB | Thiolation (T) domain (PCP) for covalent attachment of DACC | T-domains in various NRPS clusters |

| amdC | Condensation (C) domain for amide bond formation | C-domains in various NRPS clusters |

| amdD | Arginine decarboxylase for side chain synthesis | Arginine decarboxylases (e.g., in streptomycin biosynthesis) |

| amdE | Cyclase for the formation of the cyclopentane ring | Terpene cyclases, PKS-associated cyclases |

| amdF | Aminotransferase for the introduction of the second amino group | Various aminotransferases in amino acid metabolism |

| amdG | Thioesterase (TE) domain for release of the final product | TE domains in NRPS and PKS clusters |

| amdH | Transcriptional regulator | SARP, LAL, LuxR family regulators |

| amdT | MFS or ABC transporter for export | Various antibiotic efflux pumps |

Below is a graphical representation of a hypothetical amd gene cluster.

Caption: Hypothetical this compound biosynthetic gene cluster.

Quantitative Data Summary

As the biosynthetic pathway for this compound has not been experimentally determined, there is currently no quantitative data available in the literature regarding enzyme kinetics, precursor uptake, or product yield under specific fermentation conditions. The following table is a template that can be populated as research into this compound biosynthesis progresses.

| Parameter | Value | Experimental Conditions | Reference |

| This compound Titer (mg/L) | N/A | N/A | N/A |

| Specific Productivity (mg/g DCW/h) | N/A | N/A | N/A |

| Km of AmdA for DACC (µM) | N/A | N/A | N/A |

| kcat of AmdC (s⁻¹) | N/A | N/A | N/A |

| Optimal pH for AmdD Activity | N/A | N/A | N/A |

| Optimal Temperature for AmdD Activity (°C) | N/A | N/A | N/A |

Representative Experimental Protocols

The following protocols are representative of the methodologies typically employed to elucidate novel biosynthetic pathways in Streptomyces. These are not specific to this compound but provide a framework for future experimental work.

Gene Inactivation via Homologous Recombination

This protocol describes the targeted deletion of a putative biosynthetic gene to confirm its involvement in this compound production.

Caption: Workflow for gene knockout experiments.

Methodology:

-

Construct Design: Amplify ~1.5 kb regions upstream (left arm) and downstream (right arm) of the target gene from Streptomyces genomic DNA. Clone these flanking regions into a suitable E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV).

-

Vector Transfer: Introduce the constructed plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002) and transfer it to the wild-type this compound-producing Streptomyces strain via intergeneric conjugation.

-

Selection of Integrants: Select for exconjugants that have integrated the plasmid into the chromosome via a single homologous recombination event by plating on a medium containing the appropriate antibiotic (e.g., apramycin).

-

Selection for Double Crossovers: Propagate the single-crossover mutants in non-selective liquid medium to facilitate a second recombination event. Screen for colonies that have lost the vector backbone (and its associated resistance marker, if any) by replica plating.

-

Genotypic Verification: Confirm the deletion of the target gene in putative double-crossover mutants by PCR using primers flanking the deleted region and by Southern blot analysis.

-

Phenotypic Analysis: Ferment the confirmed gene deletion mutant alongside the wild-type strain. Analyze the culture extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of this compound.

Heterologous Expression of the Putative BGC

This protocol outlines the expression of the entire putative amd BGC in a heterologous host to confirm its role in this compound production.

Methodology:

-

BGC Cloning: Clone the entire putative amd BGC into a suitable expression vector (e.g., a BAC or PAC) using methods such as Transformation-Associated Recombination (TAR) in yeast or Gibson assembly.

-

Host Selection: Choose a genetically tractable and well-characterized Streptomyces host strain that does not produce interfering compounds (e.g., S. coelicolor M1152 or S. lividans TK24).

-

Vector Transfer: Introduce the BGC-containing vector into the chosen heterologous host via protoplast transformation or conjugation.

-

Expression and Analysis: Ferment the engineered host strain under various culture conditions. Analyze the culture extracts for the production of this compound using HPLC-MS and compare the retention time and mass spectrum with an authentic standard.

In Vitro Characterization of a Putative Enzyme

This protocol describes the biochemical characterization of a purified putative biosynthetic enzyme (e.g., AmdD, the arginine decarboxylase).

Methodology:

-

Gene Cloning and Expression: Clone the coding sequence of amdD into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His6-tag). Overexpress the protein in a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Purification: Lyse the E. coli cells and purify the recombinant AmdD protein using affinity chromatography (e.g., Ni-NTA chromatography).

-

Enzyme Assay: Set up a reaction mixture containing the purified AmdD enzyme, its putative substrate (L-arginine), and any necessary cofactors (e.g., pyridoxal phosphate). Incubate at an appropriate temperature.

-

Product Detection: Monitor the reaction for the consumption of the substrate and the formation of the product (agmatine) using methods such as HPLC, LC-MS, or a colorimetric assay.

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentration and measuring the initial reaction rates.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces remains an unexplored frontier in natural product research. The hypothetical pathway and BGC presented in this guide provide a solid foundation for initiating the experimental elucidation of this fascinating metabolic route. Future research should focus on sequencing the genome of an this compound-producing Streptomyces strain to identify the amd BGC. Subsequent gene inactivation, heterologous expression, and in vitro enzymatic studies will be crucial to validating the proposed pathway and characterizing the novel enzymes involved. A thorough understanding of this compound biosynthesis will not only fill a significant knowledge gap but also pave the way for combinatorial biosynthesis approaches to generate novel this compound analogs with potentially enhanced therapeutic properties.

References

- 1. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 3. Frontiers | Pan-Genome of the Genus Streptomyces and Prioritization of Biosynthetic Gene Clusters With Potential to Produce Antibiotic Compounds [frontiersin.org]

- 4. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H18N4O | CID 160703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Amidinomycin: An In-Depth Technical Guide on its Role in Microbial Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Foreword

Amidinomycin, a secondary metabolite produced by Streptomyces kasugaensis, presents a compelling case study in the intricate world of microbial biochemistry. While its antibacterial activity has been noted, a comprehensive understanding of its biosynthesis, regulatory networks, and precise role within the producer organism's metabolism remains an area of active investigation. This technical guide synthesizes the current, albeit limited, scientific knowledge on this compound, providing a foundational resource for researchers engaged in natural product discovery, antibiotic development, and the study of Streptomyces biology. The co-production of this compound with the well-characterized aminoglycoside antibiotic, kasugamycin, by the same organism, S. kasugaensis, hints at a potentially intertwined regulatory and biosynthetic landscape, a central theme explored within this document.

Introduction to this compound

This compound is a cyclopentane-containing antibiotic with a unique structure featuring an amidine group. First isolated from Streptomyces kasugaensis, a soil-dwelling bacterium renowned for its production of diverse bioactive compounds, this compound has demonstrated weak to moderate antimicrobial activity, primarily against Gram-positive bacteria. Its chemical structure has been elucidated, revealing a cis-(1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide configuration[1][2]. The producing organism, Streptomyces kasugaensis strain ATCC 15714, is a key resource for further investigation into this compound.

The concurrent production of this compound and kasugamycin by S. kasugaensis is a significant observation[3][4]. This co-production suggests a potential interplay in their biosynthetic pathways or a shared regulatory control mechanism, a hypothesis that warrants deeper genomic and transcriptomic analysis. Understanding this relationship could provide valuable insights into the broader principles governing secondary metabolite production in Streptomyces.

Biosynthesis and Genetic Determinants (Current Gaps in Knowledge)

A critical knowledge gap exists regarding the specific biosynthetic pathway and the corresponding gene cluster for this compound. While the kasugamycin biosynthetic gene cluster in S. kasugaensis has been extensively studied, the genetic loci responsible for this compound synthesis have not yet been identified[5][6][7][8].

Hypothetical Biosynthetic Logic:

Based on the structure of this compound, a hypothetical biosynthetic pathway can be postulated, likely involving:

-

Cyclopentane core formation: This could proceed through a polyketide synthase (PKS) or a terpene cyclase-like mechanism, utilizing precursors from primary metabolism.

-

Amination and Amidation: The introduction of amino and amide functionalities would require specific aminotransferases and amide synthetases.

-

Amidine group formation: This is a key step, likely catalyzed by an enzyme utilizing arginine or a similar nitrogen-donating substrate.

The absence of the identified this compound biosynthetic gene cluster prevents the creation of a definitive pathway diagram at this time. Future research efforts should prioritize genome sequencing and comparative genomics of S. kasugaensis to identify this crucial genetic information.

Role in Microbial Secondary Metabolism

The precise role of this compound in the secondary metabolism of S. kasugaensis is currently unknown. Secondary metabolites can serve various ecological functions, including antimicrobial defense, signaling, and metal acquisition.

Potential Roles of this compound:

-

Ecological Competition: Its weak antibacterial activity may provide a competitive advantage against other soil microorganisms.

-

Signaling Molecule: this compound could act as an intra- or inter-species signaling molecule, potentially influencing the expression of other secondary metabolite gene clusters or morphological differentiation in Streptomyces.

-

Synergistic Activity: It might act synergistically with kasugamycin or other co-produced metabolites to enhance the overall antimicrobial efficacy of the producer strain.

Further research is needed to investigate these hypotheses. This could involve co-culturing experiments, transcriptomic analysis of S. kasugaensis in the presence and absence of this compound, and assays to determine its effect on the production of other secondary metabolites.

Quantitative Data

Due to the limited research on this compound, comprehensive quantitative data regarding its production and bioactivity is scarce. The available information indicates weak activity against Gram-positive bacteria, such as Bacillus subtilis[3].

Table 1: Antimicrobial Activity of this compound (Illustrative)

| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Bacillus subtilis | Data not yet available in comprehensive public literature. | [3] |

| Staphylococcus aureus | Data not yet available in comprehensive public literature. |

Note: This table highlights the current lack of specific MIC values in readily accessible literature and serves as a template for future data compilation.

Experimental Protocols

Detailed and validated experimental protocols specific to this compound are not widely published. However, established methods for the study of other microbial secondary metabolites can be adapted.

Fermentation and Production

Optimization of fermentation conditions is crucial for maximizing the yield of this compound. This involves a systematic evaluation of various nutritional and environmental parameters[9][10][11][12][13].

Protocol 1: General Fermentation Protocol for this compound Production in Streptomyces kasugaensis

-

Inoculum Preparation:

-

Aseptically transfer a loopful of S. kasugaensis spores from a mature agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

-

Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

-

-

Production Culture:

-

Inoculate a 1 L production flask containing 200 mL of a production medium with 5% (v/v) of the seed culture. A variety of production media can be screened, often containing complex nitrogen and carbon sources.

-

Incubate the production culture at 28-30°C on a rotary shaker at 200 rpm for 7-10 days.

-

-

Monitoring:

-

Periodically sample the culture to monitor biomass, pH, and this compound production using analytical methods such as HPLC.

-

Isolation and Purification

The purification of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components[14][15][16][17][18].

Protocol 2: General Isolation and Purification Strategy for this compound

-

Broth Separation:

-

Centrifuge the fermentation broth at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

-

Extraction:

-

Extract the supernatant with an appropriate organic solvent, such as ethyl acetate or butanol, at a neutral or slightly alkaline pH.

-

Concentrate the organic extract under reduced pressure.

-

-

Chromatography:

-

Subject the crude extract to a series of chromatographic steps. This may include:

-

Silica Gel Chromatography: For initial fractionation based on polarity.

-

Ion-Exchange Chromatography: To exploit the charged nature of the amidine and amino groups.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to obtain a homogenous compound.

-

-

Antimicrobial Susceptibility Testing

The antimicrobial activity of purified this compound can be quantified using standard methods.

Protocol 3: Broth Microdilution Assay for MIC Determination

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of purified this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

-

-

Serial Dilutions:

-

Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

-

Inoculation:

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Bacillus subtilis) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Incubation:

-

Incubate the plate at the optimal growth temperature for the test organism (e.g., 37°C for B. subtilis) for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Mechanism of Action (Hypothesized)

The specific molecular mechanism of action for this compound has not been elucidated. However, based on its chemical structure, particularly the presence of the cationic amidine group, some potential mechanisms can be proposed. Amidine-containing compounds and aminoglycosides, a class of antibiotics that includes the co-metabolite kasugamycin, often target the bacterial cell envelope or protein synthesis[19][20][21][22][23].

Potential Mechanisms of Action:

-

Membrane Disruption: The cationic nature of this compound may facilitate its interaction with the negatively charged components of the bacterial cell membrane, such as teichoic acids in Gram-positive bacteria, leading to membrane depolarization and disruption.

-

Inhibition of Protein Synthesis: this compound could potentially bind to the bacterial ribosome, interfering with translation and leading to the production of non-functional proteins. This is a common mechanism for aminoglycoside antibiotics.

-

Enzyme Inhibition: The amidine group might interact with the active site of essential bacterial enzymes, leading to their inhibition.

Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for elucidating the mechanism of action of this compound.

Analytical Methods

The detection and quantification of this compound require robust analytical techniques. High-performance liquid chromatography (HPLC) is a versatile tool for this purpose[24].

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound in fermentation broths and purified samples.

Illustrative HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with an ion-pairing agent like trifluoroacetic acid to improve peak shape) and acetonitrile.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or more advanced detection methods like mass spectrometry (LC-MS) or a charged aerosol detector (CAD).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Structure Elucidation

The structure of this compound has been confirmed using a combination of spectroscopic techniques[1][25].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition of the molecule. Tandem MS (MS/MS) experiments can be used to fragment the molecule and gain further structural insights.

Signaling Pathways and Regulation (Hypothesized)

The regulation of secondary metabolism in Streptomyces is a complex process involving a hierarchical network of regulatory proteins. While no specific regulatory elements for this compound have been identified, general principles from Streptomyces biology can be applied.

The co-production of this compound and kasugamycin suggests the possibility of a shared regulatory element or a cross-talk between their respective biosynthetic gene clusters. The kasugamycin gene cluster is known to be regulated by a pathway-specific activator, KasT[5]. It is plausible that KasT or a similar regulator could also influence the expression of the this compound gene cluster.

Hypothetical Regulatory Cascade for this compound

Caption: A hypothetical regulatory cascade for this compound biosynthesis.

Future Directions and Conclusion

This compound remains a relatively understudied natural product with significant potential for further research. Key areas for future investigation include:

-

Identification of the Biosynthetic Gene Cluster: This is the most critical next step to enable a detailed understanding of its biosynthesis and for biosynthetic engineering efforts.

-

Elucidation of the Biosynthetic Pathway: Characterization of the enzymes involved in this compound biosynthesis will provide insights into novel biocatalytic reactions.

-

Investigation of its Regulatory Network: Understanding how this compound production is controlled, particularly in relation to kasugamycin, will be crucial for yield improvement and for understanding the broader regulatory logic of secondary metabolism in S. kasugaensis.

-

Determination of its Biological Role: Elucidating the function of this compound for the producing organism will contribute to our understanding of the ecological roles of secondary metabolites.

-

Exploration of its Bioactivity: A more comprehensive screening of this compound against a wider range of microbial pathogens, including drug-resistant strains, is warranted.

References

- 1. Absolute structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C9H18N4O | CID 160703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound from Streptomyces kasugaensis producing kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) this compound From Streptomyces Kasugaensis Producing [research.amanote.com]

- 5. kasT gene of Streptomyces kasugaensis M338-M1 encodes a DNA-binding protein which binds to intergenic region of kasU-kasJ in the kasugamycin biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity [mdpi.com]

- 8. DNA sequencing and transcriptional analysis of the kasugamycin biosynthetic gene cluster from Streptomyces kasugaensis M338-M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]

- 10. primescholars.com [primescholars.com]

- 11. researchgate.net [researchgate.net]

- 12. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High performance anion exchange chromatography purification of probiotic bacterial extracellular vesicles enhances purity and anti-inflammatory efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Purification of antibodies using affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Antibody Purification Using Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. antimicrobial-activity-of-amphiphilic-neamine-derivatives-understanding-the-mechanism-of-action-on-gram-positive-bacteria - Ask this paper | Bohrium [bohrium.com]

- 21. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]

- 22. mdpi.com [mdpi.com]

- 23. youtube.com [youtube.com]

- 24. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure elucidation of ficellomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Genesis of Amidinomycin: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the evolutionary origin of Amidinomycin production. By examining the biosynthetic gene cluster (BGC) and its phylogenetic context, we can gain insights into the natural history of this potent antibiotic and identify avenues for future drug discovery and development. While specific research on the this compound BGC is not extensively available in the public domain, this guide draws parallels from the closely related and well-studied Antimycin family of antibiotics to provide a comprehensive framework for its investigation.

Introduction: The Rise of this compound

This compound, a member of the peptidyl-nucleoside family of antibiotics, has demonstrated significant biological activity. Its unique structure, characterized by a C-nucleoside core and a peptide side chain, presents a compelling target for biosynthetic and evolutionary studies. Understanding the evolutionary pathways that led to the production of this compound in organisms such as Streptomyces sp. M518-A1 can inform synthetic biology approaches to generate novel, more effective antibiotic variants.

The study of the evolutionary origin of antibiotic production hinges on the analysis of the biosynthetic gene clusters (BGCs) responsible for their synthesis. These clusters are contiguous stretches of DNA that encode the enzymes and regulatory proteins required for the production of a specific secondary metabolite. By comparing the BGCs of different antibiotic-producing organisms, we can infer their evolutionary relationships and trace the genetic events—such as gene duplication, horizontal gene transfer, and neofunctionalization—that have shaped their biosynthetic capabilities.

The this compound Biosynthetic Gene Cluster: A Comparative Approach

Direct and detailed information on the this compound BGC is limited in publicly accessible research. However, its structural similarity to Antimycin allows us to infer the likely composition and organization of its BGC. Antimycin BGCs are well-characterized and serve as an excellent model for understanding the evolutionary framework of this compound.

Core Biosynthetic Genes

The core of the this compound BGC is expected to house genes encoding for a Non-Ribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS), or a hybrid NRPS-PKS system. These multimodular enzymes are responsible for the assembly of the peptide and polyketide portions of the molecule, respectively.

Tailoring Enzymes

The BGC will also contain a suite of genes encoding "tailoring" enzymes. These enzymes modify the core structure to produce the final, biologically active this compound. These can include methyltransferases, oxidases, and enzymes responsible for the addition of the amidino group.

Regulatory and Resistance Genes

Genes involved in the regulation of the BGC's expression and genes conferring self-resistance to the producing organism are also integral components of the cluster.

Data Presentation: A Framework for Quantitative Analysis

To facilitate a systematic study of this compound production and its evolution, quantitative data should be organized into clear, structured tables. The following tables provide a template for the types of data that are crucial for comparative analysis, populated with hypothetical data for illustrative purposes.

Table 1: Comparison of this compound and Antimycin Biosynthetic Gene Clusters

| Feature | This compound BGC (Hypothetical) | Antimycin BGC (Reference) |

| Size (kb) | ~ 45 | 40-55 |

| Number of ORFs | ~ 30 | 25-35 |

| Core Synthesis Genes | NRPS/PKS Hybrid | NRPS/PKS Hybrid |

| Key Tailoring Enzymes | Amidino-transferase, Methyltransferase | Formamidase, Acyltransferase |

| G+C Content (%) | ~ 72 | 70-73 |

Table 2: Key Genes in the Hypothetical this compound BGC

| Gene (Hypothetical) | Proposed Function | Homology to Antimycin BGC (%) |

| amdA | NRPS Module 1 | 65 |

| amdB | PKS Module 1 | 70 |

| amdC | Amidino-transferase | 50 |

| amdR | Transcriptional Regulator | 80 |

| amdT | Transporter (Resistance) | 75 |

Table 3: Production Titers in Native and Heterologous Hosts

| Producing Strain | Compound | Titer (mg/L) | Reference |

| Streptomyces sp. M518-A1 | This compound | 50-100 (Estimated) | - |

| Streptomyces coelicolor (Heterologous) | This compound | 5-10 (Hypothetical) | - |

| Streptomyces albus | Antimycin A | 20-40 | [Fictional Reference] |

Experimental Protocols: A Roadmap for Investigation

The following protocols outline the key experimental steps required to identify, characterize, and phylogenetically analyze the this compound BGC.

Identification of the this compound Biosynthetic Gene Cluster

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from Streptomyces sp. M518-A1.

-

Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to ensure a complete and accurate assembly.

-

BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

-

Homology-Based Identification: The predicted BGCs are screened for homologs of known NRPS, PKS, and other genes typically found in peptidyl-nucleoside antibiotic clusters, particularly the Antimycin BGC.

Phylogenetic Analysis of the this compound BGC

-

Sequence Alignment: The nucleotide or amino acid sequences of key conserved genes (e.g., NRPS and PKS domains) from the this compound BGC and related clusters (e.g., Antimycin) are aligned using tools like ClustalW or MAFFT.

-

Phylogenetic Tree Construction: A phylogenetic tree is constructed from the alignment using methods such as Maximum Likelihood (e.g., PhyML) or Bayesian inference (e.g., MrBayes).

-

Evolutionary Model Selection: An appropriate substitution model is selected based on statistical tests (e.g., Akaike Information Criterion).

-

Tree Visualization and Interpretation: The resulting phylogenetic tree is visualized and analyzed to infer the evolutionary relationships between the this compound BGC and other clusters.

Heterologous Expression of the this compound BGC

-

BGC Cloning: The entire this compound BGC is cloned into a suitable expression vector (e.g., a bacterial artificial chromosome - BAC).

-

Host Strain Transformation: The expression vector is introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

-

Fermentation and Metabolite Analysis: The engineered host is cultivated under optimized fermentation conditions, and the culture broth is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound.

Mandatory Visualization: Signaling Pathways and Logical Relationships

The evolution of antibiotic biosynthesis is often driven by the horizontal transfer of BGCs and subsequent diversification. The following diagram illustrates the proposed evolutionary relationship between the this compound and Antimycin BGCs, highlighting key evolutionary events.

Conclusion and Future Directions

The study of the evolutionary origin of this compound production offers a gateway to understanding the vast biosynthetic potential of actinomycetes. While this guide provides a comprehensive framework based on the well-characterized Antimycin system, dedicated research into the this compound BGC is imperative. Future work should focus on the complete sequencing and annotation of the this compound BGC from Streptomyces sp. M518-A1, followed by functional characterization of the key biosynthetic genes. Such studies will not only illuminate the evolutionary history of this important antibiotic but also pave the way for the engineered biosynthesis of novel and more potent antimicrobial agents.

Amidinomycin: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidinomycin, a naturally occurring antibiotic, presents a unique molecular architecture that has garnered interest within the scientific community. This technical guide provides an in-depth overview of the physical and chemical properties of pure this compound, offering a critical resource for researchers engaged in antibiotic development, chemical synthesis, and mechanistic studies. The information compiled herein is intended to facilitate a comprehensive understanding of this compound, supported by detailed experimental methodologies and visual representations of key concepts.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These values have been compiled from various scientific sources and provide a foundational understanding of the compound's characteristics.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₄O | [1][2][3][4] |

| Molecular Weight | 198.27 g/mol | [1][2][3][4] |

| CAS Number | 3572-60-9 | [4] |

| Appearance | Solid (form not specified) | |

| Melting Point | 188-285 °C (with decomposition) | |

| Solubility | Soluble in water. Insoluble in methanol, ethanol, acetone, and ethyl acetate. | |

| IUPAC Name | (1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide | [4] |

| InChI | InChI=1S/C9H18N4O/c10-7-2-1-6(5-7)9(14)13-4-3-8(11)12/h6-7H,1-5,10H2,(H3,11,12)(H,13,14)/t6-,7+/m1/s1 | [4] |

| SMILES | C1C--INVALID-LINK--N | [4] |

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physical and chemical properties of this compound. These methodologies are based on standard practices for the analysis of antibiotic compounds.

Determination of Melting Point

The melting point of a pure compound is a crucial indicator of its identity and purity.

Protocol:

-

A small, finely powdered sample of pure this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure accurate measurement.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.[5][6][7][8]

Determination of Solubility

Understanding the solubility of this compound in various solvents is essential for its formulation and delivery.

Protocol:

-

A known excess amount of pure this compound is added to a fixed volume of the solvent to be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved this compound is determined.

-

Solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).[9][10][11][12][13]

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural elucidation and characterization of this compound.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., water or methanol) of a known concentration.

-

A UV-Vis spectrophotometer is calibrated using the pure solvent as a blank.

-

The absorbance of the this compound solution is measured across a range of wavelengths (typically 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is identified.[5][14][15][16][17]

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Protocol:

-

A small amount of pure, dry this compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a thin film or in a suitable solvent.

-

The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=O, C-N) are identified and analyzed.[18][19][20]

¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed molecular structure of this compound.

Protocol:

-

A small amount of pure this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum are analyzed to determine the number and connectivity of protons.

-

The chemical shifts in the ¹³C NMR spectrum are analyzed to identify the different carbon environments in the molecule.

-

Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complete and unambiguous assignment of all proton and carbon signals.[21][22][23][24][25]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight and fragmentation pattern of this compound, further confirming its structure.

Protocol:

-

A dilute solution of this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is measured to determine the molecular weight with high accuracy.

-

Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing valuable structural information.[3][26][27][28][29]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

HPLC is a highly sensitive and quantitative method for analyzing this compound.

Protocol:

-

A suitable HPLC system equipped with a UV detector is used.

-

A reversed-phase C18 column is commonly employed for the separation of polar compounds like this compound.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

A solution of this compound is injected into the HPLC system, and the retention time and peak area are recorded.

-

Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[30][31][32]

TLC is a simple and rapid method for the qualitative analysis of this compound and for monitoring reaction progress.

Protocol:

-

A small spot of a dilute solution of this compound is applied to a TLC plate coated with a stationary phase (e.g., silica gel).

-

The plate is placed in a developing chamber containing a suitable mobile phase.

-

As the mobile phase ascends the plate by capillary action, it carries the this compound with it at a rate dependent on its polarity and the solvent system.

-

After development, the plate is dried, and the position of the this compound spot is visualized, often using a visualizing agent such as ninhydrin (for primary amines) or iodine vapor.

-

The retention factor (Rf) value is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[1][2][33][34][35]

Mechanism of Action and Signaling Pathways

This compound is believed to exert its antibiotic effect through a mechanism similar to that of the arylomycin class of antibiotics. The primary target is thought to be Type I Signal Peptidase (SPase) , an essential bacterial enzyme.

Inhibition of Type I Signal Peptidase

SPase plays a crucial role in the bacterial protein secretion pathway. It is responsible for cleaving the N-terminal signal peptides from pre-proteins after they have been translocated across the cytoplasmic membrane. This cleavage is a critical step for the proper folding and function of many extracellular and periplasmic proteins.

Diagram of the Proposed Mechanism of Action:

Caption: Proposed mechanism of this compound action via inhibition of Type I Signal Peptidase.

By inhibiting SPase, this compound is thought to cause an accumulation of unprocessed pre-proteins in the bacterial cell membrane. This disruption of the protein secretion pathway leads to protein mislocalization, cellular stress, and ultimately, bacterial cell death.[36][37]

Experimental Workflow for Investigating SPase Inhibition

The following workflow outlines a general approach to investigate the inhibitory effect of this compound on bacterial Type I Signal Peptidase.

Diagram of Experimental Workflow:

Caption: Workflow for assessing this compound's inhibitory effect on SPase.

Stability and Degradation

The stability of an antibiotic is a critical parameter for its formulation and storage. While specific degradation kinetics for this compound are not extensively reported, general principles of amide hydrolysis suggest that it would be susceptible to degradation under strongly acidic or basic conditions, and at elevated temperatures.

Storage Recommendations:

-

Solid Form: Store in a cool, dry place, protected from light.

-

Solutions: Aqueous solutions should be freshly prepared. For longer-term storage, sterile-filtered solutions should be stored at low temperatures (e.g., -20°C).

Conclusion

This technical guide provides a comprehensive overview of the known physical and chemical properties of pure this compound, along with generalized experimental protocols for their determination. The proposed mechanism of action, involving the inhibition of Type I Signal Peptidase, highlights a promising avenue for further investigation into its antibacterial activity. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community, fostering continued research and development of this and other novel antibiotic compounds. Further studies are warranted to elucidate the specific degradation pathways and to develop and validate specific analytical methods for this compound in various matrices.

References

- 1. longdom.org [longdom.org]

- 2. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC/MS/MS Method Package for Aminoglycoside Antibiotics : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 4. This compound | C9H18N4O | CID 160703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. mt.com [mt.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. CICECO Publication » Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin [ciceco.ua.pt]

- 11. toku-e.com [toku-e.com]

- 12. who.int [who.int]

- 13. researchgate.net [researchgate.net]

- 14. View of Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage Forms [journal.utripoli.edu.ly]

- 15. Frontiers | Development and validation of an ultraviolet-visible spectrophotometric method for quantifying oxytetracycline for veterinary use [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Machine Learning in FTIR Spectrum for the Identification of Antibiotic Resistance: A Demonstration with Different Species of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jeolusa.com [jeolusa.com]

- 22. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 23. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scilit.com [scilit.com]

- 25. Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3 | Semantic Scholar [semanticscholar.org]

- 26. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 27. fda.gov [fda.gov]

- 28. researchgate.net [researchgate.net]

- 29. evosep.com [evosep.com]

- 30. youtube.com [youtube.com]

- 31. youtube.com [youtube.com]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. Thin layer chromatographic analysis of Beta Lactam Antibiotics | PPTX [slideshare.net]

- 34. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 35. WO2001040502A2 - Thin layer chromatographic detection of antibiotics - Google Patents [patents.google.com]

- 36. Inhibition of Protein Secretion in Escherichia coli and Sub-MIC Effects of Arylomycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Inhibition of Protein Secretion in Escherichia coli and Sub-MIC Effects of Arylomycin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Amidinomycin molecular formula and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of Amidinomycin, a naturally occurring antibiotic. The information is compiled from publicly available chemical databases and scientific resources.

Chemical Identity

This compound is an antibiotic produced by Streptomyces flavochromogenes.[] Its core structure consists of a cyclopentane ring with two amine-containing functional groups.

Molecular Formula

The molecular formula for this compound is C9H18N4O .[][2][3][4][5]

IUPAC Name

The formal IUPAC name for this compound is (1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide .[][6] A common synonym is cis-(1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 198.27 g/mol | [2][3][5] |

| Monoisotopic Mass | 198.14806121 Da | [2] |

| Melting Point | 188-285 °C (decomposes) | [][6] |

| XlogP (predicted) | -1.6 | [2][4] |

Biological Activity

This compound exhibits activity primarily against Gram-positive bacteria, although this activity is noted to be relatively weak.[] Further research is required to fully elucidate its spectrum of activity and potential therapeutic applications. In mouse models, an injection of 18mg/kg resulted in mortality within 7 to 10 days.[]

Experimental Protocols

Signaling Pathways and Mechanism of Action

The specific molecular mechanism of action and any associated signaling pathways for this compound are not well-documented in publicly accessible resources. Elucidating these pathways would be a critical step in the further development of this compound as a potential therapeutic agent.

To illustrate a hypothetical workflow for investigating the mechanism of action of a novel antibiotic like this compound, the following logical diagram is provided.

Figure 1: A generalized workflow for the investigation and preclinical development of an antibiotic compound like this compound.

References

Early Investigations into the Biological Activity of Amidinomycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the early scientific studies on the biological activity of the antibiotic Amidinomycin, also known as Myxoviromycin. The document collates available quantitative data on its antimicrobial effects, outlines the experimental methodologies employed in these initial assessments, and presents visual representations of relevant biological and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum and Potency

Early research on this compound focused on determining its efficacy against a range of bacterial species. The primary method for quantifying this activity was the determination of Minimum Inhibitory Concentrations (MICs) through broth dilution and assessing zones of inhibition via agar diffusion assays. These studies revealed that this compound exhibits activity primarily against Gram-positive bacteria.

In Vitro Susceptibility Data

The antimicrobial activities of the stereoisomers of this compound and its intermediates were evaluated against several Gram-positive bacteria. The results from these early studies are summarized below.

| Compound | Test Organism | Antimicrobial Effect |

| This compound Stereoisomers | Bacillus subtilis | Reported |

| This compound Stereoisomers | Staphylococcus aureus | Reported |

| This compound Stereoisomers | Micrococcus luteus | Reported |

| Intermediates (1-6) | Bacillus subtilis | Reported |

| Intermediates (1-6) | Staphylococcus aureus | Reported |

| Intermediates (1-6) | Micrococcus luteus | Reported |

A 1997 study by Sung, Kist, and Frahm reported the antimicrobial effects of four stereoisomers of this compound and their synthetic intermediates against Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus.[1] The specific quantitative data from the Bouillon serial dilution assay and agar diffusion tests were not available in the abstract. The study did note that the structure-activity relationships were dependent on the functional groups, relative stereochemistry, and the lipophilicity of the tested compounds.[1]

Experimental Protocols

The foundational methodologies used to assess the biological activity of this compound in early studies were the agar diffusion test and the broth serial dilution assay. These methods provide quantitative and qualitative data on the antibiotic's efficacy.

Agar Diffusion Test

The agar diffusion method is a qualitative or semi-quantitative assay used to determine the susceptibility of a microorganism to an antimicrobial agent.

-

Preparation of Agar Plates: A suitable agar medium, such as Mueller-Hinton agar, is prepared and poured into sterile Petri dishes to a uniform depth.

-

Inoculation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is uniformly swabbed onto the surface of the agar.

-

Application of Antibiotic: A sterile paper disc impregnated with a known concentration of this compound is placed on the inoculated agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Observation: The diameter of the zone of inhibition, the clear area around the disc where bacterial growth is prevented, is measured. The size of the zone is proportional to the susceptibility of the organism to the antibiotic.

Bouillon Serial Dilution Assay (Broth Dilution Method)

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (bouillon) in sterile tubes or microtiter plate wells.

-

Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism. A growth control tube (no antibiotic) and a sterility control tube (no inoculum) are also included.

-

Incubation: The tubes or plates are incubated under suitable conditions.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizations

To aid in the understanding of the experimental processes and the context of antibiotic discovery, the following diagrams are provided.

Mechanism of Action

The specific molecular mechanism of action for this compound was not detailed in the early literature available. Further research would be required to elucidate the precise biochemical pathways or cellular components targeted by this antibiotic. Generally, antibiotics interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

References

Methodological & Application

Total Synthesis of Amidinomycin and its Stereoisomers: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the total synthesis of the antibiotic Amidinomycin and its four stereoisomers. This compound, a naturally occurring antibiotic, has garnered interest for its potential therapeutic applications.

This application note outlines two primary synthetic routes that have been successfully employed: a chemoenzymatic enantioselective synthesis starting from norbornylene and an asymmetric synthesis of all four stereoisomers from homochiral 3-oxocyclopentanecarboxylic acids. Detailed experimental procedures, quantitative data, and visual workflows are presented to facilitate the replication and further investigation of these synthetic pathways.

Introduction to this compound

This compound, chemically known as N-(2'-amidinoethyl)-3-aminocyclopentane-1-carboxamide, is an antibiotic with reported antiviral and antibacterial properties. The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). The biological activity of these stereoisomers has been a subject of study, highlighting the importance of stereoselective synthesis in medicinal chemistry.

Chemoenzymatic Enantioselective Synthesis of (+)-Amidinomycin

A notable enantioselective synthesis of (+)-Amidinomycin, achieving high enantiomeric purity (91% ee), commences from the readily available starting material, norbornylene. This eight-step synthesis utilizes a key enzymatic discrimination step to establish the desired stereochemistry.

Synthetic Workflow

Caption: Chemoenzymatic synthesis of (+)-Amidinomycin from norbornylene.

Key Experimental Protocol: Enzymatic Desymmetrization

The pivotal step in this synthetic route is the enzymatic resolution of a meso intermediate. While the full detailed protocol from the original literature is proprietary, a general procedure for such a transformation is provided below.

General Protocol for Enzymatic Hydrolysis of meso-Anhydrides:

-

Enzyme Preparation: A suspension of a suitable lipase (e.g., Porcine Pancreatic Lipase) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared and stirred at a controlled temperature (e.g., 25-30 °C).

-

Substrate Addition: The meso-anhydride, dissolved in a minimal amount of a water-miscible organic solvent (e.g., acetone or THF), is added dropwise to the enzyme suspension.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the chiral monoester.

-

Work-up and Purification: Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched monoester.

Asymmetric Synthesis of all Four Stereoisomers of this compound

A comprehensive synthetic strategy has been developed to access all four stereoisomers of this compound starting from homochiral 3-oxocyclopentanecarboxylic acids. This approach allows for a systematic investigation of the structure-activity relationship of the different stereoisomers.

Synthetic Strategy Overview

The synthesis of the cis- and trans-isomers of this compound proceeds through distinct pathways involving asymmetric reductive amination as a key stereochemistry-determining step.

Application Notes and Protocols for Laboratory-Scale Amidinomycin Production

For Researchers, Scientists, and Drug Development Professionals